molecular formula C7H7BBrF3KNO2S B578057 Potassium (2-bromophenylsulfonamido)methyltrifluoroborate CAS No. 1286686-28-9

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate

Cat. No.: B578057
CAS No.: 1286686-28-9
M. Wt: 356.006
InChI Key: FEQBPIWIQDNUHU-UHFFFAOYSA-N
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Description

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is an organoboron compound with the molecular formula C7H7BBrF3NO2S.K. This compound is part of the organotrifluoroborate family, known for their stability and versatility in various chemical reactions. It is particularly valued in synthetic organic chemistry for its role in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (2-bromophenylsulfonamido)methyltrifluoroborate typically involves the reaction of 2-bromophenylsulfonamide with potassium trifluoroborate. The process can be carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may utilize continuous-flow chemistry techniques to enhance efficiency and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-bromophenylsulfonamido)methyltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, DMSO).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be employed in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.

    Medicine: Its derivatives are explored for potential medicinal properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium (2-bromophenylsulfonamido)methyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the trifluoroborate group to the organic substrate, resulting in the formation of a new carbon-carbon bond. This process typically proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate

Comparison: Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is unique due to the presence of the bromophenylsulfonamido group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other trifluoroborates, it offers enhanced stability and compatibility with various functional groups, making it a valuable reagent in complex organic syntheses .

Properties

IUPAC Name

potassium;[(2-bromophenyl)sulfonylamino]methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBPIWIQDNUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNS(=O)(=O)C1=CC=CC=C1Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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